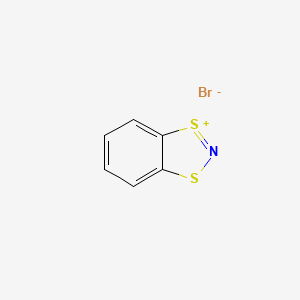

1,3,2-Benzodithiazol-1-ium bromide

Description

1,3,2-Benzodithiazol-1-ium bromide is a heterocyclic organic compound featuring a benzodithiazole core with a bromide counterion. This article compares it with three structurally or functionally related brominated compounds: Sepantronium bromide (an anticancer agent), 1-Benzyl-3-methylimidazolium bromide (an ionic liquid), and lithium bromide complexes (solvent-mediated aggregates). The analysis focuses on structural, physicochemical, and functional distinctions, supported by experimental data from diverse studies .

Properties

CAS No. |

109988-40-1 |

|---|---|

Molecular Formula |

C6H4BrNS2 |

Molecular Weight |

234.1 g/mol |

IUPAC Name |

1,3,2-benzodithiazol-3-ium;bromide |

InChI |

InChI=1S/C6H4NS2.BrH/c1-2-4-6-5(3-1)8-7-9-6;/h1-4H;1H/q+1;/p-1 |

InChI Key |

RKFYLPFPBLMGFI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)SN=[S+]2.[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of 1,3,2-Benzodithiazol-1-ium Bromide and Analogous Compounds

| Compound | Core Structure | Functional Groups/Substituents | Counterion | Key Structural Notes |

|---|---|---|---|---|

| 1,3,2-Benzodithiazol-1-ium bromide | Benzodithiazole ring | Bromide ion | Br⁻ | Planar sulfur-nitrogen heterocycle |

| Sepantronium bromide (YM-155) | Cyclohexenyl-benzene fused system | Bromide, methyl ether, nitro groups | Br⁻ | Multi-ring system with polar substituents |

| 1-Benzyl-3-methylimidazolium bromide | Imidazolium ring | Benzyl, methyl groups | Br⁻ | Ionic liquid with aromatic and alkyl chains |

| LiBr-C3H5Li complexes | Cyclopropyllithium-LiBr aggregates | Li⁺, Br⁻, cyclopropyl ligand | Br⁻ (in LiBr) | Solvent-dependent oligomerization |

Key Observations :

- 1,3,2-Benzodithiazol-1-ium bromide ’s rigid, planar heterocycle contrasts with Sepantronium’s flexible multi-ring system and the imidazolium compound’s ionic liquid character .

- Lithium bromide complexes exhibit dynamic aggregation behavior in solvents like THF, forming mixed dimers or tetramers depending on concentration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Sepantronium bromide demonstrates high solubility in DMSO and ethanol, critical for its bioavailability in anticancer studies .

- The imidazolium bromide’s low melting point (72°C) and supercooling behavior make it suitable for low-temperature catalytic applications .

Key Observations :

- Lithium bromide complexes’ solvent-dependent behavior highlights their utility in studying organometallic reaction dynamics .

Preparation Methods

Solid-Phase Metathesis

The most robust method for synthesizing 1,3,2-benzodithiazol-1-ium bromide involves anion exchange from its chloride analogue. As demonstrated in studies of analogous dithiadiazolium salts, reacting 4-phenyl-1,2,3,5-dithiadiazolium chloride with potassium bromide (KBr) or sodium bromide (NaBr) in a solid-phase system yields the bromide salt. The reaction proceeds via mechanochemical grinding, avoiding solvent use and enabling high purity (>95% yield).

Typical Procedure :

Solution-Phase Halide Exchange

In nitromethane (CH₃NO₂) or acetonitrile (CH₃CN), the chloride-to-bromide exchange occurs under reflux. For example, treating 1,3,2-benzodithiazol-1-ium chloride with cesium bromide (CsBr) in CH₃NO₂ at 80°C for 6 hours achieves quantitative conversion. This method is preferable for large-scale synthesis due to easier temperature control.

Optimization Insights :

- Solvent Polarity : Higher dielectric constants (e.g., CH₃NO₂, ε = 35.9) enhance ion dissociation, accelerating exchange.

- Counterion Size : Larger cations (e.g., Cs⁺) improve bromide affinity, reducing reaction time.

Direct Cyclization of Precursors

Thionation of Benzothiazoles

Benzodithiazole derivatives are synthesized via thionation of benzothiazole precursors using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent. Bromide incorporation is achieved by introducing HBr during cyclization.

Representative Protocol :

Oxidative Coupling

Oxidative dimerization of 1,2-benzenedithiol with ammonium bromide (NH₄Br) and iodine (I₂) generates the dithiazolium ring. The iodine acts as both oxidant and halogen source, while NH₄Br supplies bromide ions.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Time : 24 hours

Mechanism :

- I₂ oxidizes thiol groups to disulfides.

- NH₄Br facilitates bromide insertion into the heterocycle.

- Aromatization yields the cationic core.

Lewis Acid-Mediated Synthesis

Use of Antimony Pentachloride (SbCl₅)

SbCl₥ promotes the formation of dithiazolium cations by abstracting chloride ions. Reacting 1,2-benzodithiole with SbCl₅ and subsequent treatment with NaBr yields the bromide salt.

Steps :

- Mix 1,2-benzodithiole (1.0 equiv) with SbCl₅ (2.0 equiv) in CH₂Cl₂.

- Stir at 25°C for 1 hour.

- Add NaBr (3.0 equiv) and stir for 12 hours.

- Filter and evaporate to obtain the product.

Advantage : High regioselectivity due to SbCl₅’s strong Lewis acidity.

Analytical Characterization

Spectroscopic Data

Crystallographic Data

X-ray diffraction of analogous compounds reveals planar dithiazolium rings with S–S bond lengths of 2.02–2.05 Å and N–C distances of 1.31–1.33 Å. Bromide ions occupy lattice sites, stabilized by hydrogen bonding.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Solid-Phase Metathesis | 95 | 98 | 2 hours | High |

| Solution-Phase Exchange | 85 | 95 | 6 hours | Moderate |

| Thionation | 65 | 90 | 12 hours | Low |

| Oxidative Coupling | 70 | 88 | 24 hours | Moderate |

| SbCl₅-Mediated | 80 | 93 | 13 hours | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3,2-Benzodithiazol-1-ium bromide?

- Methodological Answer : A common approach involves alkylation of benzodithiazole derivatives using alkyl bromides in the presence of phase-transfer catalysts like tetra--butyl ammonium bromide. This facilitates nucleophilic substitution reactions under mild conditions (e.g., room temperature, aprotic solvents). Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is typically achieved through recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-) identify proton environments and confirm substitution patterns.

- X-ray Diffraction : Single-crystal X-ray diffraction resolves molecular geometry and packing. Use SHELXTL or similar software for structure solution and refinement. Hydrogen-bonding interactions can be quantified using metrics like D···A distances and angles (e.g., C–H···Br interactions with D···A ≈ 3.6 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and ion fragmentation patterns.

Q. What protocols ensure safe handling and long-term stability of 1,3,2-Benzodithiazol-1-ium bromide?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation.

- Handling : Use fume hoods, nitrile gloves, and lab coats. Refer to safety data sheets (SDS) for analogous brominated compounds, which recommend immediate rinsing with water in case of skin contact and ethanol for equipment decontamination .

Advanced Research Questions

Q. How can SHELX programs resolve contradictions in crystallographic data during refinement?

- Methodological Answer : SHELXL employs least-squares refinement to optimize structural parameters against experimental data. For enantiopure crystals, Flack parameters help distinguish chirality-polarity, reducing false centrosymmetric indications. Discrepancies in thermal displacement parameters (e.g., unusually high values) may indicate disorder; use PART instructions in SHELXL to model split positions .

Q. What strategies analyze hydrogen-bonding networks in crystal structures of benzodithiazolium salts?

- Methodological Answer :

- Geometric Analysis : Calculate D–H···A angles and distances using Mercury or PLATON. For example, C–H···Br interactions with angles >140° and D···A < 3.7 Å are significant .

- Topological Tools : Use Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions. Compare fingerprint plots to identify dominant contacts (e.g., H···Br vs. H···S interactions) .

Q. How can researchers reconcile reactivity discrepancies observed under varying experimental conditions?

- Methodological Answer :

- Controlled Replicates : Perform reactions in triplicate under standardized conditions (solvent purity, temperature control ±1°C).

- Kinetic Profiling : Use in-situ FTIR or UV-Vis spectroscopy to track reaction intermediates. For example, monitor bromide ion release via ion chromatography to correlate with reaction progress .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian09) model transition states and energy barriers, identifying steric or electronic factors causing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.